3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1214337-43-5
VCID: VC2652124
InChI: InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-9(7-2-1-3-16-5-7)10(11(18)19)17-6-8/h1-6H,(H,18,19)
SMILES: C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Molecular Formula: C12H7F3N2O2
Molecular Weight: 268.19 g/mol

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid

CAS No.: 1214337-43-5

Cat. No.: VC2652124

Molecular Formula: C12H7F3N2O2

Molecular Weight: 268.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid - 1214337-43-5

Specification

CAS No. 1214337-43-5
Molecular Formula C12H7F3N2O2
Molecular Weight 268.19 g/mol
IUPAC Name 3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-9(7-2-1-3-16-5-7)10(11(18)19)17-6-8/h1-6H,(H,18,19)
Standard InChI Key OAYHEBLHOFVAFZ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O

Introduction

ParameterValue
CAS Number1214337-43-5
Molecular FormulaC₁₂H₇F₃N₂O₂
Molecular Weight268.19 g/mol
IUPAC Name3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Alternative Names5-(Trifluoromethyl)-[3,3'-bipyridine]-2-carboxylic acid
PubChem CID46316301

The compound is known by several synonyms including 3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid and 5-(Trifluoromethyl)-[3,3'-bipyridine]-2-carboxylic acid . This molecule's structure is designed for specific interactions, particularly in contexts requiring ligand-based chemistry or biological activity.

Structural Features and Physicochemical Properties

Structural Characteristics

The compound contains two key structural elements that significantly influence its properties: the pyridine rings and the trifluoromethyl group. The pyridine moieties contribute to its ability to act as a ligand in coordination chemistry, while the trifluoromethyl substituent enhances its chemical reactivity and biological activity through electronic and steric effects. The carboxylic acid functional group at the 2-position of one pyridine ring provides additional binding capacity and reactivity.

The molecular structure demonstrates a bipyridyl framework with the nitrogen atoms positioned to potentially facilitate chelation with metal ions, making it valuable for coordination chemistry applications. The trifluoromethyl group's electron-withdrawing properties significantly alter the electronic distribution within the molecule, affecting its acidity, solubility, and interaction potential.

Physicochemical Properties

The compound possesses several notable physicochemical properties that determine its behavior in various chemical and biological systems. These properties are compiled in Table 2:

PropertyValueReference
XLogP3-AA2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count2
Exact Mass268.04596196 Da
AppearanceCrystalline solid

The XLogP3-AA value of 2.2 suggests moderate lipophilicity, which can influence membrane permeability and potential drug-like characteristics. The hydrogen bond donor and acceptor counts indicate substantial potential for intermolecular interactions, particularly relevant for biological activity and crystal packing arrangements.

Synthesis Methods and Chemical Reactions

Chemical Reactivity

The chemical reactivity of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is largely influenced by three key functional groups:

  • The carboxylic acid group, which can participate in esterification, amidation, and salt formation

  • The pyridine nitrogen atoms, which can act as Lewis bases and coordinate with metal ions

  • The trifluoromethyl group, which modifies the electronic distribution in the aromatic system

These reactive sites enable the compound to undergo various transformations, making it versatile for chemical modifications and derivatization. The trifluoromethyl group, in particular, alters the electron density distribution in the molecule, affecting its acid-base properties and nucleophilic/electrophilic reaction profiles.

Biological Activities and Applications

Applications in Coordination Chemistry

One of the most promising applications of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid lies in coordination chemistry. The compound possesses multiple binding sites that can interact with metal ions to form coordination complexes:

  • The pyridine nitrogen atoms can coordinate with metal ions

  • The carboxylate group can function as an additional binding site

  • The combination of these binding sites can potentially form chelate rings, enhancing complex stability

These coordination properties make the compound valuable for potential applications in catalysis, materials science, and metalloenzyme models. The specific electronic properties imparted by the trifluoromethyl group may also tune the reactivity and selectivity of the resulting metal complexes.

Research Findings and Future Directions

Comparative Analysis

A related compound, 5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid (CAS: 1214343-46-0), shares many properties with the compound of interest but differs in the positioning of the substituents . Table 3 provides a comparative analysis of both compounds:

Property3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid5-(Pyridin-3-yl)-3-(trifluoromethyl)picolinic acid
CAS Number1214337-43-51214343-46-0
Molecular FormulaC₁₂H₇F₃N₂O₂C₁₂H₇F₃N₂O₂
Molecular Weight268.19 g/mol268.19 g/mol
Position of CF₃ group5-position3-position
Position of pyridyl group3-position5-position
XLogP3-AA2.22.2
Hydrogen Bond Donors11
Hydrogen Bond Acceptors77

This comparison highlights the importance of positional isomerism in determining the specific properties and applications of these compounds, despite their identical molecular formulas and similar physicochemical parameters.

Future Research Opportunities

Several promising directions for future research on 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid include:

  • Detailed investigation of metal coordination properties with various transition metals

  • Exploration of structure-activity relationships in biological systems

  • Development of synthetic methodologies for more efficient production

  • Investigation of potential applications in catalysis, sensing, and materials science

  • Computational studies to better understand electronic properties and reactivity

These research avenues could significantly expand our understanding of this compound's potential applications and contribute to advances in multiple scientific disciplines.

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